1-chloro-3-cyclohexylpropan-2-one
Description
1-Chloro-3-cyclohexylpropan-2-one is a chlorinated ketone characterized by a cyclohexyl substituent at the third carbon and a chlorine atom at the first carbon of a propan-2-one backbone. Its molecular formula is $ \text{C}9\text{H}{13}\text{ClO} $, with a molecular weight of 172.65 g/mol. The compound’s structure combines the steric bulk of the cyclohexyl group with the electron-withdrawing effects of the chlorine atom, influencing its reactivity and physical properties. Applications may include use as intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, though specific data on its applications are absent in the provided materials. Structural elucidation of such compounds often employs X-ray crystallography, a method supported by software like SHELX .
Properties
CAS No. |
18956-04-2 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclohexylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 3-chloropropanone under controlled conditions. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclohexylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 3-cyclohexylpropan-2-ol or 3-cyclohexylpropan-2-amine.
Reduction: 1-chloro-3-cyclohexylpropan-2-ol.
Oxidation: 3-cyclohexylpropanoic acid.
Scientific Research Applications
1-Chloro-3-cyclohexylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-3-cyclohexylpropan-2-one exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In reduction reactions, the ketone group is converted to an alcohol, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-chloro-3-cyclohexylpropan-2-one, we compare it with structurally related compounds, focusing on substituent effects, physicochemical properties, and intermolecular interactions.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The cyclohexyl group in the target compound introduces significant steric hindrance compared to the planar phenyl group in 1-chloro-3-phenylpropan-2-one. This likely reduces reactivity in nucleophilic attacks but enhances solubility in nonpolar solvents. The chlorine atom in all compounds contributes to electron-withdrawing effects, polarizing the carbonyl group and increasing electrophilicity.
Hydrogen Bonding and Crystal Packing: highlights that hydrogen bonding patterns, analyzed via graph set theory, critically influence crystal packing and solubility . While this compound lacks strong H-bond donors, the bicyclic thiourea derivative () exhibits extensive H-bond networks due to its -NH and -OH groups, leading to higher melting points and crystalline stability .
Reactivity and Applications :
- The thiourea derivative () demonstrates how bulky substituents (e.g., bicyclo[2.2.1]heptane) can sterically shield functional groups, altering reaction pathways. In contrast, the target compound’s simpler structure may favor straightforward ketone-based reactions, such as reductions or Grignard additions.
Methodological Considerations :
- Structural analysis of these compounds relies on tools like SHELX for crystallographic refinement . For example, the thiourea derivative’s complex H-bonding network () could be resolved using SHELXL or SHELXS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
